molecular formula C16H16N2O B2945933 N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide CAS No. 349454-54-2

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide

Cat. No.: B2945933
CAS No.: 349454-54-2
M. Wt: 252.317
InChI Key: RXYDFGCDLFMFIQ-UHFFFAOYSA-N
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Description

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS 349454-54-2) is a synthetically versatile heterocyclic compound featuring a partially hydrogenated quinoline core with a phenyl substituent at the 1-position and a carboxamide functional group . This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which mimics natural amino acids and facilitates interactions with various biological targets . It serves as a key building block in the synthesis of more complex organic molecules and is studied for its potential antimicrobial and anticancer properties . The compound can be synthesized through the reaction of 1,2,3,4-tetrahydroquinoline with phenyl isocyanate, typically carried out in an organic solvent under reflux conditions . It participates in a range of chemical reactions, including selective oxidation, reduction of the carboxamide group, and electrophilic aromatic substitution, allowing for further functionalization and diversification . Researchers value this compound for its role in exploring new therapeutic agents and its utility in method development, such as in photocatalytic C–H functionalization studies . Please note: This product is intended for research purposes and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-phenyl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYDFGCDLFMFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be necessary to achieve high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the tetrahydroquinoline ring. Key findings include:

  • Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) and a tungstate catalyst at 60°C produces N-hydroxy lactam derivatives via hydroxylation at the C3 position.

  • Metal-catalyzed oxidation : Using Mn(OAc)₃ in acetic acid yields quinoline-1-carboxamide through dehydrogenation of the tetrahydro ring.

Table 1: Oxidation Reaction Outcomes

Oxidizing AgentConditionsProductYield
H₂O₂ + Na₂WO₄60°C, 6 hrN-hydroxy lactam derivative72%
Mn(OAc)₃AcOH, refluxQuinoline-1-carboxamide65%

Reduction Reactions

The carboxamide group and aromatic system participate in distinct reduction pathways:

  • Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, forming N-phenyl-1,2,3,4-tetrahydroquinoline-1-methylamine.

  • Catalytic hydrogenation : Pd/C under H₂ atmosphere saturates the benzene ring, yielding decahydroquinoline derivatives .

Mechanistic Insight :
The amide reduction proceeds via nucleophilic attack by hydride ions, while hydrogenation follows heterogeneous catalysis on the Pd surface .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on the phenyl ring:

  • Halogenation : Reaction with Cl₂/FeCl₃ introduces chlorine at the para position relative to the amide group.

  • Nitration : Concentrated HNO₃/H₂SO₄ generates nitro derivatives, which serve as intermediates for further functionalization .

Table 2: Substitution Reaction Parameters

Reaction TypeReagentPositionProduct Application
ChlorinationCl₂/FeCl₃C4′Anticancer precursor
NitrationHNO₃/H₂SO₄C3′Agrochemical intermediates

Hydrolysis and Functional Group Interconversion

The carboxamide group demonstrates pH-dependent reactivity:

  • Acidic hydrolysis : 6M HCl at 100°C cleaves the amide bond, yielding 1,2,3,4-tetrahydroquinoline-1-carboxylic acid and aniline.

  • Basic conditions : NaOH/EtOH induces ring-opening via nucleophilic attack at the carbonyl carbon, forming a secondary amine .

Cycloaddition and Ring-Expansion Reactions

The compound participates in annulation reactions:

  • Pictet-Spengler cyclization : With aldehydes (e.g., formaldehyde) under BF₃·OEt₂ catalysis, it forms polycyclic isoquinoline alkaloids .

  • Diels-Alder reactivity : The tetrahydroquinoline ring acts as a diene in reactions with electron-deficient dienophiles .

Scientific Research Applications

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline/tetrahydroisoquinoline carboxamides are highly influenced by substituents and ring modifications. Key comparisons include:

Compound Structural Features Key Differences Biological Activity/Applications References
Target Compound : N-Phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide - Tetrahydroquinoline core
- Phenyl at 1-position
- Carboxamide group
Reference compound Not explicitly stated (structural analog data used) N/A
N-Phenyl-3-heteroaryl-tetrahydroisoquinoline-4-carboxamide - Tetrahydroisoquinoline core
- Heteroaryl (e.g., pyridinyl) at 3-position
Ring system (isoquinoline vs. quinoline), substituent position Antimalarial activity (in vitro/in vivo)
N-Benzyl-2-propioloyl-tetrahydroisoquinoline-1-carboxamide - Benzyl substituent
- Propioloyl group at 2-position
Substituent bulkiness and electronic effects Synthetic intermediate (no explicit activity)
5-Amino-tetrahydroquinoline-1-carboxamide - Amino group at 5-position Amino vs. phenyl substituent Potential solubility/binding modulation (unreported activity)
4-Oxo-1,4-dihydroquinoline-3-carboxamide - Oxo group at 4-position
- Unsaturated ring
Oxo group introduces conjugation Antibacterial/antiviral applications (broad-spectrum)

Key Observations :

  • Ring System: Tetrahydroisoquinoline analogs (e.g., ) often exhibit distinct bioactivity compared to tetrahydroquinolines due to altered ring strain and spatial orientation .
  • Substituent Position : The 1-position phenyl group in the target compound may enhance steric interactions compared to 3-heteroaryl or 2-propioloyl substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Amino Analog 4-Oxo Analog
Molecular Formula C16H16N2O (estimated) C9H15N5O C26H35N3O2
Molecular Weight ~260 (estimated) 209.25 434.6
Key Functional Groups Phenyl, carboxamide Amino, carboxamide Oxo, pentyl, carboxamide
Potential Solubility Moderate (phenyl hydrophobicity) High (amino group) Low (bulky alkyl chains)

Implications :

  • The phenyl group in the target compound may reduce aqueous solubility compared to amino-substituted analogs but improve membrane permeability .
  • Bulky substituents (e.g., trifluoroethyl in ) can enhance target selectivity but increase molecular weight beyond optimal drug-likeness thresholds .

Biological Activity

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide (THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound has been studied for various biological activities including:

  • Antimicrobial Properties : Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial effects against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes and disrupt their function.
  • Anticancer Effects : THQ has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including those from lung and breast cancers. Its mechanism often involves the inhibition of NF-κB transcriptional activity, which is crucial for cancer cell proliferation .
  • Anti-inflammatory Activity : THQ derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models .

The biological effects of this compound can be attributed to several mechanisms:

Target Interactions

THQ interacts with various cellular targets including enzymes and receptors. Notably:

  • NF-κB Pathway : It acts as a potent inhibitor of the NF-κB pathway, which is often activated in cancer and inflammatory diseases. This inhibition leads to reduced expression of genes involved in cell survival and proliferation .
  • Enzyme Inhibition : THQ has been shown to inhibit 17β-hydroxysteroid dehydrogenases, which are involved in estrogen metabolism. This inhibition may have therapeutic implications for estrogen-dependent cancers .

Pharmacokinetics

Studies suggest that tetrahydroquinoline derivatives possess favorable pharmacokinetic profiles, including good bioavailability and distribution within biological systems. This enhances their potential as therapeutic agents.

Case Studies

Several studies have explored the biological activity of THQ:

  • Anticancer Activity : A study evaluated the cytotoxic effects of THQ against human cancer cell lines (NCI-H23, MDA-MB-231) and found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics .
  • Anti-inflammatory Effects : In LPS-treated BV2 cells (a model for neuroinflammation), THQ derivatives were effective in reducing the production of inflammatory mediators with IC50 values ranging from 20 to 40 µM for IL-6 and NO production .
  • Antimicrobial Activity : Research indicated that THQ derivatives possess broad-spectrum antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityModel/Cell LineIC50 Values (µM)Reference
AnticancerNCI-H23<0.70
Anti-inflammatoryBV2 Cells (LPS-treated)20 - 40
AntimicrobialVarious Bacterial StrainsVaries

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the functionalization of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide?

  • Answer : Two primary strategies are documented:

  • Oxidative Ugi-Type Reactions : Using 3-phenylpropiolic acid, tetrahydroisoquinoline, and benzylisonitrile under IBX-mediated conditions yields N- and C1-functionalized derivatives (e.g., N-benzyl-2-(3-phenylpropioloyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide) with moderate yields (~73%) .
  • Photocatalytic C–H Functionalization : Irradiation with a 3 W blue LED in ethylene glycol under O₂ enables phosphorylation at the C1 position using diethyl phosphonate. This method leverages CPP3 as a photocatalyst and requires TLC monitoring for reaction completion .
    • Key Considerations : Regioselectivity depends on reaction conditions (e.g., solvent, catalyst). The Ugi approach favors carboxamide formation, while photocatalysis targets C–H bonds.

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

  • Answer : Standard protocols include:

  • Chromatographic Analysis : TLC (as described in photocatalytic synthesis ) and HPLC for purity assessment.
  • Spectroscopic Techniques : NMR (¹H/¹³C) to confirm regiochemistry (e.g., distinguishing N- vs. C1-substitution). For phosphorylated derivatives, ³¹P NMR is critical.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights, especially for derivatives with labile functional groups (e.g., propioloyl ).

Advanced Research Questions

Q. What mechanistic insights explain the photocatalytic C–H functionalization of N-phenyl-1,2,3,4-tetrahydroquinoline derivatives?

  • Answer : The blue LED-driven process likely involves:

  • Photoexcitation of CPP3 : Generates reactive oxygen species (ROS) under O₂, enabling hydrogen atom transfer (HAT) from the C1 position.
  • Radical-Phosphonate Coupling : Diethyl phosphonate reacts with the generated carbon-centered radical, followed by re-aromatization .
    • Data Contradictions : While yields are not explicitly reported in , competing side reactions (e.g., overoxidation) may reduce efficiency compared to thermal methods. Optimization of irradiation time and catalyst loading is critical.

Q. How do reaction conditions influence regioselectivity in the synthesis of bifunctional tetrahydroquinoline derivatives?

  • Answer : highlights cyclization pathways via intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine. Key factors include:

  • Electrophilic Attack : Aliphatic side chains undergo intramolecular cyclization at the ortho-position of aromatic rings, forming fused tetrahydroquinoline cores .
  • Thermal vs. Catalytic Conditions : Heating with epichlorohydrin favors cyclization, whereas photocatalytic methods () target specific C–H bonds. Competing pathways (e.g., dimerization) must be controlled via stoichiometry and solvent choice.

Q. What strategies address stability challenges during storage and handling of this compound?

  • Answer : Based on analogous compounds ():

  • Storage : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Handling : Use anhydrous solvents (e.g., ethylene glycol in ) to avoid moisture-induced degradation .
  • Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products.

Q. How can researchers reconcile discrepancies in yield or by-product formation across synthetic methods?

  • Answer :

  • Comparative Analysis : Contrast the Ugi reaction (73% yield ) with photocatalytic methods (unreported yields ) by replicating conditions and analyzing side products via LC-MS.
  • By-Product Identification : For example, overphosphorylation or dimeric species may arise in photocatalytic reactions due to prolonged irradiation.
  • DoE Optimization : Use design-of-experiment (DoE) approaches to balance reaction time, temperature, and catalyst loading.

Methodological and Translational Questions

Q. What advanced functionalization strategies enable the incorporation of heterocyclic or bioactive motifs into the tetrahydroquinoline scaffold?

  • Answer :

  • Phosphonate Derivatives : Dialkyl phosphonates (e.g., diethyl phosphonate) introduce phosphorus-containing groups, useful in medicinal chemistry .
  • Bioisosteric Replacement : Replace the phenyl group with pyridyl or indole rings (analogous to ) to modulate bioactivity.
    • Challenges : Steric hindrance at the C1 position may limit bulky substituent incorporation.

Q. How can computational modeling guide the design of tetrahydroquinoline-based ligands for biological targets?

  • Answer :

  • Docking Studies : Use crystal structures of target proteins (e.g., kinases) to predict binding modes of carboxamide derivatives.
  • QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity data from analogs (e.g., antimicrobial potency in ).

Q. What role does this compound play in sustainable synthesis paradigms?

  • Answer :

  • Photocatalysis : The blue LED-driven method () reduces energy consumption vs. thermal approaches .
  • Atom Economy : Ugi-type reactions () exhibit high atom efficiency by converging multiple reactants into a single product .

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